

chemical properties of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

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Compound of Interest

Compound Name:	4-Fluoro-2-(trifluoromethyl)phenylacetic acid
Cat. No.:	B065173

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An In-depth Technical Guide on the Core Chemical Properties of **4-Fluoro-2-(trifluoromethyl)phenylacetic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features—a phenylacetic acid core substituted with both a fluorine atom and a trifluoromethyl group—impart unique chemical properties that are highly sought after in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of its chemical properties, supported by available data, representative experimental protocols, and logical diagrams to illustrate its significance.

Core Chemical and Physical Properties

The fundamental properties of **4-Fluoro-2-(trifluoromethyl)phenylacetic acid** are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	195447-80-4	[1] [2] [3]
Molecular Formula	C ₉ H ₆ F ₄ O ₂	[2] [3] [4]
Molecular Weight	222.14 g/mol	[2] [4]
IUPAC Name	2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid	[1] [3]
Appearance	Solid	[3] [4]
Melting Point	83-86 °C	[4]
Boiling Point	247.7 °C (at 760 mmHg)	[5]
Purity	Commonly available at ≥98%	[3]
InChI Key	BMUFUJMVNODTAD-UHFFFAOYSA-N	[1] [2]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

- Storage Conditions: Store in a cool, dry, well-ventilated place.[\[4\]](#) Keep the container tightly sealed in a dry environment at room temperature.[\[2\]](#)
- Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[\[4\]](#)
- Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[\[4\]](#)

Reactivity and Potential Applications

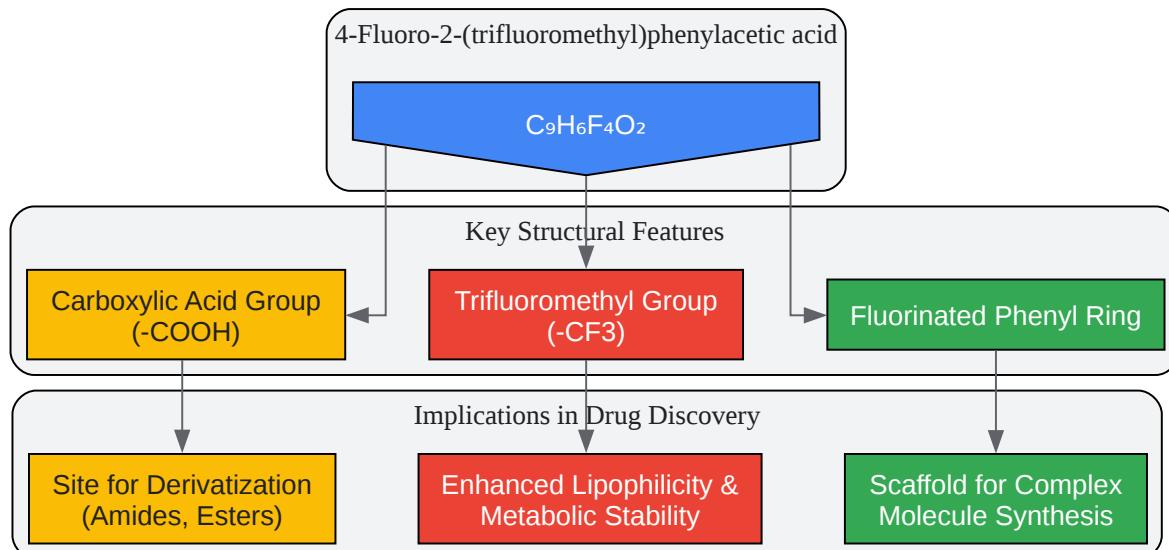
The chemical reactivity of **4-Fluoro-2-(trifluoromethyl)phenylacetic acid** is largely defined by its functional groups: the carboxylic acid and the substituted aromatic ring.

The carboxylic acid moiety can readily undergo standard transformations such as esterification, amidation, and reduction to form a variety of derivatives. The fluorinated aromatic ring, influenced by the electron-withdrawing trifluoromethyl group, can participate in electrophilic and nucleophilic aromatic substitution reactions, providing a scaffold for building more complex molecules.

In the context of drug discovery, fluorinated intermediates like this are of high interest. The trifluoromethyl group is known to enhance properties such as:

- Lipophilicity: Improving the ability of a molecule to cross cell membranes.
- Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the half-life of a drug.
- Binding Affinity: The CF_3 group can engage in specific interactions with enzyme active sites, potentially increasing the potency of a therapeutic agent.

While specific biological activities for this exact isomer are not extensively documented in the searched literature, closely related compounds such as 2,4,5-trifluorophenylacetic acid are known key intermediates in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes.^[6] The unique properties of trifluoromethyl phenylacetic acids also make them valuable in the synthesis of kinase inhibitors and other targeted therapeutics.



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Figure 1: Logical diagram of structure-property relationships.

Representative Experimental Protocol: Synthesis

While a specific protocol for **4-Fluoro-2-(trifluoromethyl)phenylacetic acid** was not detailed in the provided search results, a general two-step method for preparing fluorophenylacetic acids from tetrafluorobenzene precursors is described in patent literature.^[7] The following is a representative protocol adapted from this methodology.

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-cyano-2-(fluorophenyl)acetate intermediate

- Under a nitrogen atmosphere, add a base such as sodium hydride or potassium tert-butoxide (1.0-1.2 equivalents) to a suitable anhydrous solvent (e.g., N-methylpyrrolidone or N,N-Dimethylacetamide) in a reaction flask.

- To the stirred suspension, add an alkyl cyanoacetate (e.g., ethyl cyanoacetate) (1.0-1.2 equivalents) dropwise, maintaining the temperature as recommended for the specific reagents.
- After the initial reaction subsides, add the corresponding tetrafluorobenzene precursor.
- The reaction mixture is then heated (e.g., to 120°C) and maintained for several hours (e.g., 24 hours) until the reaction is complete, as monitored by TLC or GC-MS.
- After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Hydrolysis and Decarboxylation to form the Phenylacetic Acid

- The crude intermediate from Step 1 is dissolved in a suitable solvent mixture, such as water and an alcohol.
- A strong base, such as sodium hydroxide (excess), is added to the solution.
- The mixture is heated to reflux for several hours (e.g., 6 hours) to facilitate hydrolysis of both the ester and nitrile groups, followed by decarboxylation.
- After cooling to room temperature, the solution is acidified with a strong acid, such as 1M hydrochloric acid, until a precipitate forms.
- The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the final fluorophenylacetic acid product.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

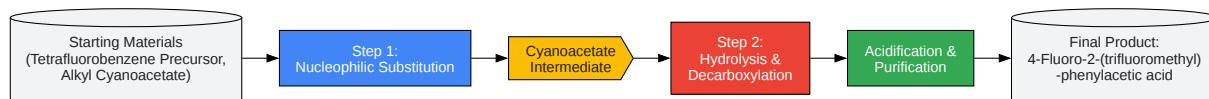
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Figure 2: Representative synthesis workflow for fluorophenylacetic acids.

Spectral Data

Detailed, peer-reviewed spectral data (^1H NMR, ^{13}C NMR, IR) for **4-Fluoro-2-(trifluoromethyl)phenylacetic acid** (CAS 195447-80-4) are not readily available in the public domain search results. Researchers requiring this information for characterization should acquire it experimentally or consult commercial supplier databases, which may provide certificates of analysis with this data upon request.

Conclusion

4-Fluoro-2-(trifluoromethyl)phenylacetic acid is a valuable chemical intermediate with properties that make it highly relevant to the fields of pharmaceutical and agrochemical development. Its defined molecular structure, coupled with the influential effects of its fluorine and trifluoromethyl substituents, provides a versatile platform for synthetic chemists. While detailed biological pathway information is limited, its utility as a building block in creating complex, high-value molecules is well-established by analogy to similar compounds. The data and representative protocols provided herein serve as a foundational guide for scientists working with this compound.

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